1-Octene

Overview

Description

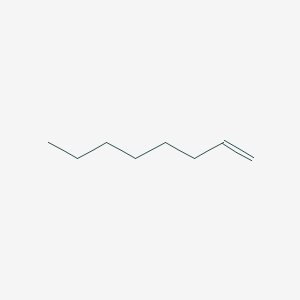

1-Octene (Oct-1-ene, C₈H₁₆) is a linear alpha-olefin characterized by a terminal double bond at the primary (α) position. Its molecular weight is 112.21 g/mol (CAS 111-66-0), and it is a colorless liquid with a boiling point of 121–123°C . The terminal double bond confers high reactivity, making it industrially valuable for producing linear low-density polyethylene (LLDPE), surfactants, plasticizers, and lubricants . Key synthesis methods include telomerization of 1,3-butadiene (Dow process), chemoenzymatic routes using rhamnolipids, and ethylene tetramerization .

Preparation Methods

Butadiene Bis-Hydrodimerization and Partial Hydrogenation

Process Overview

This two-step method converts butadiene to 1-octene via intermediate 1,7-octadiene. The first step involves bis-hydrodimerization of butadiene using a palladium-phosphine catalyst, followed by partial hydrogenation of 1,7-octadiene to this compound with a ruthenium-based catalyst .

Step 1: Catalytic Bis-Hydrodimerization

Butadiene undergoes dimerization in the presence of a palladium complex containing trisubstituted monodentate phosphines. The reaction occurs in a disubstituted cyclic urea solvent (e.g., tetramethylurea) at 60–100°C, with formic acid as the hydrogen donor . Key challenges include low selectivity for 1,7-octadiene (60–70%) due to competing isomerization to 1,6-octadiene and catalyst deactivation at elevated temperatures.

Step 2: Selective Hydrogenation of 1,7-Octadiene

The hydrogenation step employs non-supported ruthenium complexes, such as , under mild conditions (5–60°C, 0.1–3 MPa ) to minimize overhydrogenation to octane. Operating at 40–60% conversion maximizes this compound selectivity (75–90%) while limiting byproduct formation .

Table 1: Butadiene-to-1-Octene Process Parameters

| Parameter | Step 1 (Bis-Hydrodimerization) | Step 2 (Hydrogenation) |

|---|---|---|

| Catalyst | Pd/phosphine complex | RuCl(PPh) |

| Solvent | Tetramethylurea | Cyclohexane |

| Temperature | 60–100°C | 5–60°C |

| Pressure | Ambient | 0.1–3 MPa H |

| Selectivity to this compound | 60–70% (1,7-octadiene) | 75–90% |

| Conversion | 50–80% | 40–60% |

Ethylene Oligomerization Using Chromium-Based Catalysts

Process Design and Optimization

Ethylene oligomerization leverages chromium catalysts to directly produce this compound via tetramerization. The method described in patents introduces a premixing stage to enhance ethylene solubility in solvents (e.g., cyclohexane) up to 20%, improving mass transfer and reaction kinetics.

Catalyst Composition

The quaternary catalyst system comprises:

-

Component a : Chromium acetylacetonate or chloride

-

Component b : Phosphine-nitrogen ligands (e.g., PNP ligands)

-

Component c : Methylaluminoxane (MAO) activator

-

Component d : Halogen promoters (e.g., CCl)

Reaction Conditions and Performance

Operated at 50°C and 5 MPa, the process achieves 85–92% selectivity for this compound with catalytic activities exceeding 10,000 g product/g Cr·h . The premixing step reduces localized overheating, maintaining catalyst stability and enabling single-pass ethylene conversions of 60–80%.

Table 2: Ethylene Oligomerization Process Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Cr/PNP/MAO/CCl |

| Solvent | Cyclohexane |

| Temperature | 30–200°C (optimal: 50°C) |

| Pressure | 0.5–20 MPa (optimal: 5 MPa) |

| Selectivity to this compound | 85–92% |

| Ethylene Conversion | 60–80% |

| Space-Time Yield | 10,000–12,000 g/g Cr·h |

Comparative Analysis of Preparation Methods

Economic and Technical Considerations

-

Raw Material Availability : Ethylene oligomerization benefits from abundant ethylene feedstock, whereas butadiene routes depend on petroleum-derived C streams.

-

Catalyst Costs : Palladium and ruthenium catalysts in the butadiene method are 3–5× costlier than chromium systems .

-

Energy Efficiency : Ethylene processes require 30–50% less energy due to shorter reaction times (0.1–2 h vs. 2–200 min) .

Environmental Impact

The ethylene route generates fewer isomers and byproducts, simplifying purification. However, chromium catalysts necessitate stringent waste management, whereas palladium systems enable solvent recycling .

Chemical Reactions Analysis

1-Octene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 1-Octanol or further oxidized to form octanoic acid.

Hydroboration-Oxidation: This reaction converts this compound to 1-Octanol using borane-THF followed by hydrogen peroxide and sodium hydroxide.

Hydroformylation: This reaction involves the addition of a formyl group to this compound to produce nonanal, which can be further oxidized to nonanoic acid or hydrogenated to 1-Nonanol.

Electrophilic Addition: This compound can undergo electrophilic addition reactions, such as the addition of bromine to form dibromo compounds.

Scientific Research Applications

Chemical Properties and Production

1-Octene (C8H16) is characterized by its double bond at the terminal position, which enhances its reactivity compared to other alkenes. It is primarily produced through the oligomerization of ethylene and Fischer-Tropsch synthesis, with various commercial processes available for its isolation and purification .

Major Applications

This compound's applications can be categorized into several key areas:

Polymer Production

- Comonomer in Polyethylene : this compound is predominantly used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The addition of this compound modifies the density and enhances the mechanical properties of these polymers. Typically, it accounts for about 2-4% in HDPE and 8-10% in LLDPE production .

| Polymer Type | Comonomer Concentration |

|---|---|

| HDPE | 2-4% |

| LLDPE | 8-10% |

- Copolymers : Recent studies have demonstrated the feasibility of producing high molecular weight alternating copolymers using this compound. These copolymers exhibit enhanced properties suitable for various applications .

Surfactants and Detergents

- Linear Alkyl Benzene Sulfonates : this compound can be converted into linear alkyl benzene sulfonates, which are widely used as surfactants in household cleaning products, including dishwashing liquids and laundry detergents .

Lubricants

- Plasticizer Alcohols : The compound is also utilized in the synthesis of plasticizer alcohols and polyol esters, which serve as base fluids for jet engine lubricants and refrigeration oils. These products are characterized by their stability across a wide temperature range .

Specialty Chemicals

- Oxo Synthesis : In oxo synthesis (hydroformylation), this compound is converted into nonanal (C9 aldehyde), which can further be oxidized to nonanoic acid or hydrogenated to produce 1-nonanol, a valuable plasticizer .

- Epoxides and Alkyl Silanes : The compound serves as a precursor for various specialty chemicals, including epoxides, alkyl silanes, and metal alkyls, which find applications in diverse fields such as coatings and adhesives .

Case Study 1: Oligomerization for Fuel Improvement

A study conducted at the University of Barcelona evaluated the oligomerization of this compound using macroreticular ion-exchange resins as catalysts. The results indicated a conversion rate approaching completion with high selectivity towards dimers after specific reaction conditions were met (373 K and 2 MPa)【2】.

Case Study 2: Copolymerization with Maleic Anhydride

Research demonstrated that copolymerizing this compound with maleic anhydride resulted in an alternating copolymer structure with significant potential for industrial applications. The copolymer contained approximately equal molar amounts of both components, showcasing the versatility of this compound in polymer chemistry【5】.

Mechanism of Action

The mechanism of action of 1-Octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:

Comparison with Similar Compounds

Comparison with Structural Isomers

Internal Octenes (e.g., 2-Octene)

Internal octenes, such as cis- or trans-2-octene, exhibit distinct physical and chemical properties due to the internal double bond:

| Property | 1-Octene | 2-Octene | Reference |

|---|---|---|---|

| Boiling Point (°C) | 121–123 | ~125–127 | |

| Reactivity | High (α-olefin) | Lower (internal) | |

| Catalytic Selectivity | Low in ODH* | High in ODH |

*Oxidative dehydrogenation (ODH) of n-octane over metal oxides (e.g., TiO₂, CuO) favors internal octenes due to thermodynamic stability, reducing this compound selectivity .

Azeotropic Behavior

This compound forms azeotropes with water (88.41°C, 23.05% water) and 1,4-dioxane (99.98°C, 79.80% dioxane), complicating purification compared to non-azeotropic compounds like octane .

Comparison with Other Alpha-Olefins

Lower Alpha-Olefins (1-Butene, 1-Hexene)

This compound’s longer carbon chain enhances LLDPE mechanical properties (e.g., impact resistance) compared to 1-butene .

Production Methods

Ethylene/1-Octene vs. Ethylene/Norbornene Copolymers

This compound introduces short-chain branching in LLDPE, improving flexibility, while norbornene enhances thermal stability .

Physical and Chemical Properties

Critical Properties

| Property | This compound | 2-Octanol | 1,4-Dioxane | Reference |

|---|---|---|---|---|

| Critical Temperature (°C) | 296.8 | 365 | 314 | |

| Critical Pressure (MPa) | 2.63 | 3.8 | 5.2 |

Hydration Reactivity

This compound undergoes direct hydration to 2-octanol, but azeotrope formation with water (88.41°C) necessitates catalytic distillation for efficient separation .

Industrial and Market Insights

This compound dominates North America’s alpha-olefin market (85.1% U.S. share in 2014), driven by LLDPE demand . Key producers include Chevron Phillips and Dow Chemical, with emerging chemoenzymatic routes emphasizing sustainability .

Biological Activity

1-Octene, a linear alkene with the molecular formula C₈H₁₄, is primarily utilized in industrial applications, including the production of detergents and as a comonomer in polyethylene synthesis. However, its biological activity, particularly in the context of antimicrobial properties and biosynthesis pathways, has garnered attention in recent research. This article explores the biological activity of this compound and its derivative 1-octen-3-ol, focusing on their antimicrobial effects, biosynthetic pathways, and potential applications.

Overview

1-Octen-3-ol, a derivative of this compound, exhibits significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated that 1-octen-3-ol can inhibit the growth of food-related bacteria and pathogenic fungi effectively.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-octen-3-ol against five common food-related bacteria and two pathogenic fungi. The results indicated that:

- Inhibition Concentration : At a concentration of 4.0 mg/mL, 1-octen-3-ol completely inhibited the growth of tested pathogenic fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC for Gram-positive bacteria was found to be 1 mg/mL, while for Gram-negative bacteria it was 2 mg/mL. This suggests that Gram-positive bacteria are more susceptible to 1-octen-3-ol than Gram-negative bacteria due to structural differences in their cell membranes .

Table: MIC and MBC Values for 1-Octen-3-ol

| Bacterial Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Gram-positive | 1 mg/mL | 4 mg/mL |

| Gram-negative | 2 mg/mL | 8 mg/mL |

The study also highlighted that the presence of hydroxyl groups in 1-octen-3-ol plays a crucial role in its antibacterial activity, as its counterpart, 1-octen-3-one, showed significantly lower antimicrobial effects .

Enzymatic Pathways

Research has elucidated the biosynthetic pathway for producing 1-octen-3-ol from linoleic acid in certain fungi. The process involves several enzymatic steps:

- Lipoxygenase Action : Linoleic acid is first oxidized by lipoxygenase to form hydroperoxides.

- Cleavage : These hydroperoxides are then cleaved by hydroperoxide lyase to produce intermediates such as 1-octen-3-one.

- Reduction : Finally, oxidoreductases reduce these intermediates to yield 1-octen-3-ol .

Case Study: Fungal Biosynthesis

In a study involving Agaricus bisporus (button mushrooms), researchers identified specific genes responsible for this biosynthetic pathway. The findings indicated that the protein extracts from these mushrooms could effectively convert linoleic acid into 1-octen-3-ol under controlled conditions .

Q & A

Q. Basic: What are the primary synthetic routes for 1-octene, and how do experimental conditions influence product purity?

Answer:

this compound is synthesized via two dominant industrial methods: ethylene oligomerization and Fischer-Tropsch synthesis followed by purification . Ethylene oligomerization employs catalysts (e.g., Ziegler-Natta or metallocene systems) to selectively produce α-olefins. The choice of catalyst and reaction temperature critically affects regioselectivity and minimizes by-products like branched isomers. For example, higher temperatures (>120°C) may favor β-hydride elimination, reducing this compound yield . In Fischer-Tropsch synthesis, this compound is isolated from complex hydrocarbon mixtures via fractional distillation, requiring precise control of boiling points and solvent extraction . Researchers must validate purity using gas chromatography (GC) and nuclear magnetic resonance (NMR) to detect isomers (e.g., 2-octene) or contaminants .

Q. Basic: How can researchers ensure reproducibility in this compound characterization studies?

Answer:

Reproducibility hinges on:

- Standardized analytical protocols : Use GC with flame ionization detection (FID) for quantitative analysis (retention time: ~8–10 min for this compound under nonpolar column conditions) .

- Reference materials : Calibrate instruments with certified this compound standards (>99.5% purity) to mitigate batch-to-batch variability .

- Detailed reporting : Document solvent selection (e.g., hexane vs. toluene), column specifications, and temperature gradients in chromatographic methods . For NMR, specify solvent (CDCl₃) and integration ratios for vinyl protons (δ 4.9–5.1 ppm) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

this compound poses inhalation and dermal risks. Key precautions include:

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA’s permissible exposure limit (PEL: 100 ppm) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent defatting of skin .

- Toxicity data : Acute LD₅₀ (rat, oral) is >10,000 mg/kg, but LC₅₀ (rat, inhalation) is 40.2 mg/L over 4 hours, emphasizing vapor control . Store this compound under nitrogen to inhibit peroxide formation.

Q. Advanced: How do stereochemical outcomes in this compound-based reactions (e.g., hydrosilylation) vary with catalyst design?

Answer:

Catalysts like platinum(II) diene complexes (e.g., Karstedt’s catalyst) influence regioselectivity and stereochemistry in hydrosilylation. For example, in reactions with triethoxysilane, this compound yields anti-Markovnikov adducts (>90% selectivity) due to electronic effects of platinum ligands . Stereochemical control is achieved by modifying ligand steric bulk: bulky ligands (e.g., diphosphines) reduce isomerization of this compound to internal alkenes during catalysis . Researchers should monitor reaction progress via GC-MS and compare product distributions against computational models (DFT studies) to validate mechanistic hypotheses.

Q. Advanced: What methodological challenges arise when analyzing conflicting data on this compound’s environmental persistence?

Answer:

Discrepancies in bioaccumulation (BCF: 1.259) and degradation studies often stem from:

- Experimental design : Static vs. flow-through aquatic systems yield varying BCF values due to differences in octanol-water partitioning .

- Analytical sensitivity : Low-resolution mass spectrometry may misidentify degradation by-products (e.g., epoxides or diols) .

- Matrix effects : Soil organic matter content alters this compound’s mobility, complicating extrapolation across ecosystems . To resolve contradictions, employ isotope-labeled this compound (¹³C) in fate studies and validate findings with QSAR models .

Q. Advanced: How does this compound’s copolymer composition affect polyethylene (PE) mechanical properties?

Answer:

In linear low-density polyethylene (LLDPE), this compound content (8–10 wt%) enhances crystallinity and tensile strength by introducing short-chain branching . Methodological considerations:

- Polymerization kinetics : Use gel permeation chromatography (GPC) to correlate comonomer incorporation with molecular weight distribution .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting point depression (~120°C for LLDPE vs. ~135°C for HDPE) due to branching .

- Controlled experiments : Compare this compound with 1-hexene copolymers to isolate branching effects on environmental stress crack resistance (ESCR) .

Q. Advanced: What strategies mitigate regiochemical ambiguities in this compound functionalization reactions?

Answer:

Regioselectivity challenges in reactions like epoxidation or hydroformylation are addressed through:

- Catalyst tuning : Rhodium complexes with bidentate ligands (e.g., BIPHEPHOS) favor linear aldehyde formation (>95%) in hydroformylation .

- Computational guidance : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .

- Isotopic labeling : Track ¹³C-labeled this compound in Shapiro reactions to confirm β-hydrogen abstraction mechanisms .

Q. Advanced: How can researchers design experiments to evaluate this compound’s role in emerging catalytic cycles?

Answer:

For novel applications (e.g., asymmetric catalysis):

- High-throughput screening : Test this compound reactivity across diverse catalyst libraries (e.g., Grubbs’ metathesis catalysts) .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. protiated this compound to elucidate rate-determining steps .

- In situ spectroscopy : Use FTIR or Raman to monitor intermediate formation during Heck coupling or olefin polymerization .

Properties

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKAKUADMBZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16, Array | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-84-9, 25068-25-1, 18602-27-2 | |

| Record name | 1-Octene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18602-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025804 | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c. | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol) | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-66-0, 25377-83-7, 68527-00-4 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C8-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C8-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VK21B9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-151 °F (USCG, 1999), -101.7 °C, -102 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.